molecular formula C8H12N2O B1438594 N-(2-methoxyethyl)pyridin-4-amine CAS No. 1039993-73-1

N-(2-methoxyethyl)pyridin-4-amine

Cat. No. B1438594
CAS RN: 1039993-73-1
M. Wt: 152.19 g/mol
InChI Key: KFHOLWYSEDQVIA-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)pyridin-4-amine” is a chemical compound with the molecular formula C8H12N2O . It is used as a building block in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of “N-(2-methoxyethyl)pyridin-4-amine” and its derivatives involves the reduction of imine compounds using NABH4 . The structures of the synthesized compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “N-(2-methoxyethyl)pyridin-4-amine” was determined using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-methoxyethyl)pyridin-4-amine” include its use in the synthesis of nickel (II) complexes . These complexes were formed by reacting the (amino)pyridine ligands with [NiBr2(DME)], resulting in active ethylene oligomerization catalysts .


Physical And Chemical Properties Analysis

“N-(2-methoxyethyl)pyridin-4-amine” has a molecular weight of 152.19 g/mol. It is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Manganese(II) Complexes : N-(2-methoxyethyl)pyridin-4-amine is used in synthesizing manganese(II) complexes. These complexes exhibit diverse structural characteristics and magnetic properties, useful in exploring the interactions and bonding in coordination chemistry (Wu et al., 2004).

  • Nickel(II) Complexes in Ethylene Oligomerization : This compound serves as a ligand in nickel(II) complexes, which are effective in catalyzing ethylene oligomerization. This application is significant in industrial chemistry for producing various ethylene derivatives (Nyamato et al., 2016).

Organic Synthesis

  • Amination of Methoxy Pyridines : It plays a crucial role in the amination of methoxy pyridine derivatives, a key step in synthesizing various organic compounds. This process is highlighted by its efficiency and broad substrate scope (Wang et al., 2019).

  • Formation of Pyridine Derivatives : The compound is integral in forming various pyridine derivatives, which are essential in pharmaceuticals and polymers. Its versatility in different chemical reactions underlines its significance in organic synthesis (Böck et al., 2021).

Catalysis and Polymerization

  • Palladium(II) Complexes as Catalysts : In catalysis, it is used to create palladium(II) complexes that serve as catalysts for various reactions, including the methoxycarbonylation of olefins. These reactions are crucial in producing a range of chemical products (Zulu et al., 2020).

  • Copolymerization of Cyclohexene Oxide and Carbon Dioxide : Its derivatives are used in chromium(III) amino-bis(phenolato) complexes, which catalyze the copolymerization of cyclohexene oxide and carbon dioxide. This is particularly relevant in polymer chemistry for creating environmentally friendly polymers (Devaine-Pressing et al., 2015).

Biochemical and Pharmaceutical Research

  • 3D-QSAR Studies on c-Met Active Site : This compound is studied in the context of 3D-quantitative structure-activity relationship (QSAR) modeling, especially concerning its interaction with the c-Met active site in biochemical research. Such studies are significant for drug design and understanding molecular interactions in biological systems (Lee et al., 2013).

Mechanism of Action

While the specific mechanism of action for “N-(2-methoxyethyl)pyridin-4-amine” is not mentioned in the search results, pyrimidines, a class of compounds to which it belongs, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Future Directions

The future directions for “N-(2-methoxyethyl)pyridin-4-amine” could involve its use in the synthesis of nickel (II) complexes for ethylene oligomerization . Additionally, due to its belonging to the class of pyrimidines, it could be explored for its potential pharmacological effects .

properties

IUPAC Name

N-(2-methoxyethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-7-6-10-8-2-4-9-5-3-8/h2-5H,6-7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHOLWYSEDQVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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